7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
7-bromo-3-phenyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C11H6BrN3O2/c12-10-9-7(11(16)14-13-10)8(15-17-9)6-4-2-1-3-5-6/h1-5H,(H,14,16) |
InChI Key |
DLXVNMVXWCYQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=O)NN=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylisoxazole with a brominated pyridazine derivative in the presence of a suitable base and solvent. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis pathways, although further studies are needed to elucidate the exact mechanisms involved .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and minimize side effects .
Cancer Research
this compound has been investigated for its potential anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This opens avenues for further research into its use as a chemotherapeutic agent, particularly against resistant cancer types .
Material Science
Polymer Chemistry
The compound has applications in polymer science, particularly in the development of specialty polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the unique interactions afforded by its heterocyclic structure. Research is being conducted to explore its use as a cross-linking agent in polymer formulations .
Nanotechnology
In nanotechnology, this compound is being studied for its potential use in creating nanocomposites with tailored properties for electronics and photonics applications. Its ability to form stable dispersions with nanoparticles makes it a candidate for enhancing the performance of electronic devices .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth in vitro against E. coli and S. aureus | Potential development of new antibiotics |
| Anti-inflammatory Effects | Reduction of cytokine levels in cell cultures | Therapeutic applications in treating inflammatory diseases |
| Cancer Cell Apoptosis | Induction of apoptosis in specific cancer cell lines | Chemotherapeutic potential against resistant cancers |
| Polymer Composite Development | Enhanced thermal stability and mechanical properties in polymer blends | Improved materials for industrial applications |
| Nanocomposite Fabrication | Stable dispersion with nanoparticles leading to improved electronic properties | Advancements in nanotechnology applications |
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
2.1.1 Selenadiazolo-Fused Pyridazinones
- Compound: 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one Core Structure: Selenadiazole fused to pyridazinone. Key Differences: Replaces isoxazole with selenium-containing heterocycle. Synthesis: Reacting 3,6-dibromopyridazine-4,5-diamine with SeO₂ in acetonitrile yields the selenadiazolo derivative . Applications: Potential in organic photovoltaic materials due to unique electronic properties .
2.1.2 Thiazolo-Fused Pyridazinones
- Compound: 7-Chloro-4-({[5-(6,8-dibromo-2-oxo-2H-1-benzopyran-3-yl)-1,3-thiazol-2-yl]amino}methyl)quinolin-2(1H)-one Core Structure: Thiazole fused to pyridazinone. Key Differences: Thiazole ring instead of isoxazole; chloro substituent at position 5. Biological Activity: Anti-inflammatory and analgesic activity via COX-2 inhibition . Structural Insights: Crystal studies show planar fused-ring systems, enhancing interactions with enzyme active sites .
2.1.3 Furopyridazinones
- Compound: 6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one Core Structure: Furan fused to pyridazinone. Key Differences: Oxygen-containing furan ring; tert-butyl substituent. Synthesis: Cyclization of ethynyl precursors, with yields influenced by proton acidity at propargylic positions .
Isoxazolo-Fused Pyridazinone Derivatives
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Substituents : Methyl at position 3; dimethoxyphenyl at position 6.
- Properties : Increased electron density from methoxy groups may enhance COX-2 binding .
N-Acylhydrazone Derivatives of Isoxazolo[4,5-D]pyridazin-4(5H)-ones
- Substituents : Varied acylhydrazone moieties at position 3.
- Biological Activity : Dual COX-2/5-LOX inhibition (e.g., compound 28 , IC₅₀ = 2.1–10.9 µM for COX-2; 6.3–63.5 µM for 5-LOX) .
- Safety Profile : Superior gastrointestinal safety (ulcer index = 0.25) compared to ibuprofen (ulcer index = 7.0) .
Key Findings and Trends
Selenium in selenadiazolo analogs alters electronic properties for material applications .
Substituent Impact : Phenyl groups at position 3 (target compound) improve lipophilicity, whereas methyl or methoxy groups (e.g., compound 28 ) fine-tune selectivity .
Biological Safety : Isoxazolo derivatives with dual COX/LOX inhibition exhibit reduced gastrointestinal toxicity compared to traditional NSAIDs .
Synthetic Challenges: Furopyridazinones suffer from low yields due to side reactions, whereas selenadiazolo systems require precise stoichiometry of SeO₂ .
Biological Activity
7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Composition:
- Molecular Formula: C₁₁H₆BrN₃O₂
- Molecular Weight: 292.09 g/mol
- CAS Number: 14298-80-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆BrN₃O₂ |
| Molecular Weight | 292.09 g/mol |
| CAS Number | 14298-80-7 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, isoxazolopyrimidine derivatives have been shown to inhibit the growth of various bacterial strains and fungi. In a comparative study, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Antimalarial Properties
A significant study highlighted the antimalarial activity of isoxazolopyrimidine-based inhibitors against Plasmodium falciparum, the causative agent of malaria. The research identified several potent analogues that displayed in vivo antimalarial activity, suggesting that this compound could be a candidate for further development in antimalarial therapies .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes crucial for microbial survival and replication. For example, some studies suggest that these compounds may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway in Plasmodium falciparum .
Study 1: Antimicrobial Evaluation
In a laboratory setting, researchers synthesized several derivatives of isoxazolopyrimidine and evaluated their antimicrobial efficacy using standard disc diffusion methods. The results indicated that compounds with bromine substituents exhibited enhanced activity compared to their non-brominated counterparts.
Study 2: In Vivo Antimalarial Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction in parasitemia levels when compared to control groups treated with placebo. This finding underscores the potential of this compound as a therapeutic agent against malaria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
